molecular formula C15H12I3NO4 B11938976 Liothyronine-13C6-1

Liothyronine-13C6-1

Cat. No.: B11938976
M. Wt: 656.93 g/mol
InChI Key: AUYYCJSJGJYCDS-HRUXDFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Liothyronine is a potent thyroid hormone receptor agonist that targets thyroid hormone receptors TRα and TRβ with high affinity . This compound is primarily used in scientific research to study thyroid hormone functions and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Liothyronine-13C6-1 involves the incorporation of 13C isotopes into the Liothyronine molecule. The process typically starts with the synthesis of 13C-labeled tyrosine, which is then iodinated to form 3,5-diiodo-L-tyrosine. This intermediate undergoes further iodination and coupling reactions to produce 3,3’,5-triiodo-L-thyronine-13C6-1 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. High-performance liquid chromatography (HPLC) is often used to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Liothyronine-13C6-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, hydrogen peroxide for oxidation, and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various iodinated and deiodinated derivatives of this compound, which are useful for studying thyroid hormone metabolism .

Mechanism of Action

Liothyronine-13C6-1 exerts its effects by binding to thyroid hormone receptors TRα and TRβ. This binding initiates a cascade of molecular events, including the activation of DNA transcription and protein synthesis. The compound regulates various physiological processes such as metabolism, growth, and development by modulating gene expression .

Properties

Molecular Formula

C15H12I3NO4

Molecular Weight

656.93 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i3+1,4+1,7+1,10+1,11+1,14+1

InChI Key

AUYYCJSJGJYCDS-HRUXDFQWSA-N

Isomeric SMILES

C1=CC(=C(C=C1O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)C[C@@H](C(=O)O)N)I)I)O

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.